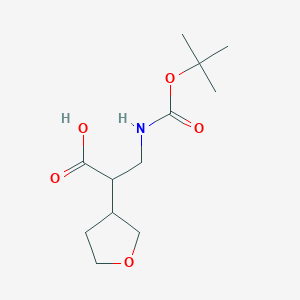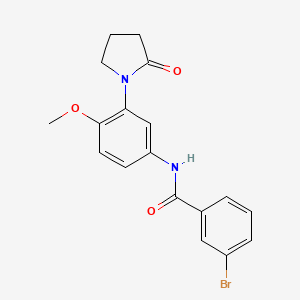![molecular formula C9H16ClNO2 B3007515 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride CAS No. 2639625-71-9](/img/structure/B3007515.png)
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid hydrochloride, is a structurally complex amino acid derivative that is part of a broader class of compounds characterized by their bicyclic frameworks. These compounds are of significant interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related bicyclic amino acid derivatives has been reported in the literature. For instance, the synthesis of enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and its saturated analogues was achieved through a series of steps including resolution with O,O'-dibenzoyltartaric acid, isomerization, hydrogenation, and hydrolysis . The stereochemistry and relative configurations of these compounds were elucidated using NMR spectroscopy and X-ray crystallography, which are crucial techniques for confirming the structure of such complex molecules.
Molecular Structure Analysis
The molecular structure of bicyclic amino acid derivatives is characterized by the presence of multiple chiral centers and a rigid bicyclic framework. The stereochemistry of these compounds is a critical feature that influences their biological activity and chemical reactivity. In the case of the synthesized compounds mentioned in the provided papers, the determination of stereochemistry was performed using NMR spectroscopy, which provides information on the 3J(H,H) coupling constants, and X-ray crystallography, which offers a three-dimensional view of the molecule .
Chemical Reactions Analysis
The bicyclic amino acid derivatives undergo various chemical transformations that are essential for their functionalization and potential applications. For example, the synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid and related compounds involved stereoselective functionalization and ring closure reactions to form tricyclic pyrimidinones . These reactions are indicative of the reactivity of the bicyclic framework and the possibility of generating diverse derivatives with different functional groups.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid hydrochloride are not detailed in the provided papers, the properties of similar bicyclic amino acid derivatives can be inferred. These compounds typically exhibit unique properties due to their rigid structures and the presence of functional groups such as amino and carboxylic acid moieties. The physical properties such as solubility, melting point, and crystallinity, as well as chemical properties like acidity, basicity, and reactivity towards other chemical agents, are influenced by the specific substituents and stereochemistry of the bicyclic framework .
Aplicaciones Científicas De Investigación
Transport System Specificity
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride shows specificity to the Na+-independent membrane transport system L of Ehrlich ascites tumor cells and rat hepatoma cell line HTC. It is more reactive with the Na+-independent amino acid transport system than its analogues and doesn't significantly interact with the Na+-dependent systems (Christensen et al., 1983).
Synthesis and Stereochemistry
The enantiomers of similar bicyclic structures have been synthesized and characterized. These compounds' stereochemistry and relative configurations have been determined through NMR spectroscopy and X-ray crystallography (Palkó et al., 2013).
Conformational Studies
Studies on conformationally constrained analogues like 3-aminobicyclo[3.3.0]octane-1,3-dicarboxylic acids reveal insights into the structural and biological implications of these compounds. Such studies are vital for understanding how structural changes impact biological activity (Ezquerra et al., 1995).
Applications in Peptidomimetics
Compounds like (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid have been shown to induce reverse turns into peptides, which is significant in the field of peptidomimetics. These compounds are crucial for developing new bioactive molecules (André et al., 2012).
Chiral Synthesis
The synthesis of chiral cyclic amino acid esters, which includes structures similar to this compound, contributes to the development of chiral catalysts and other applications in asymmetric synthesis (Moriguchi et al., 2014).
Neurochemical Effects
Certain aminocyclic and bicyclic alkane carboxylic acids, similar to this compound, have shown to affect amino acid levels in rat brain cortex, indicating their potential neurochemical impact (Zand et al., 1974).
Catalytic Applications
Some bicyclic β-amino acids, including those structurally related to this compound, have been used in covalent organo-catalysis, demonstrating the versatility of these compounds in synthetic chemistry (Milbeo et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
5-aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9-3-1-2-8(6-9,4-5-9)7(11)12;/h1-6,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTOIJHRRVDOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)


![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)

![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)


![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)